molecular formula C15H16N2 B14671937 (1Z)-N'-(2-Methylphenyl)(phenyl)ethanimidamide CAS No. 37828-97-0

(1Z)-N'-(2-Methylphenyl)(phenyl)ethanimidamide

Cat. No.: B14671937
CAS No.: 37828-97-0
M. Wt: 224.30 g/mol
InChI Key: SMKDAQNEDJLLGU-UHFFFAOYSA-N
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Description

(1Z)-N’-(2-Methylphenyl)(phenyl)ethanimidamide is an organic compound that belongs to the class of imidamides It is characterized by the presence of a phenyl group and a 2-methylphenyl group attached to an ethanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-(2-Methylphenyl)(phenyl)ethanimidamide typically involves the reaction of 2-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired imidamide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of (1Z)-N’-(2-Methylphenyl)(phenyl)ethanimidamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-(2-Methylphenyl)(phenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imidamide to amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include substituted imidamides, amines, oximes, and nitriles, depending on the specific reaction and conditions used.

Scientific Research Applications

(1Z)-N’-(2-Methylphenyl)(phenyl)ethanimidamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (1Z)-N’-(2-Methylphenyl)(phenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: Similar in structure but lacks the 2-methylphenyl group.

    N-(2-Methylphenyl)acetamide: Similar but with a different functional group.

    N-Phenylbenzamide: Contains a benzamide group instead of an imidamide.

Uniqueness

(1Z)-N’-(2-Methylphenyl)(phenyl)ethanimidamide is unique due to the presence of both phenyl and 2-methylphenyl groups attached to the ethanimidamide backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

37828-97-0

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

N'-(2-methylphenyl)-2-phenylethanimidamide

InChI

InChI=1S/C15H16N2/c1-12-7-5-6-10-14(12)17-15(16)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,16,17)

InChI Key

SMKDAQNEDJLLGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C(CC2=CC=CC=C2)N

Origin of Product

United States

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